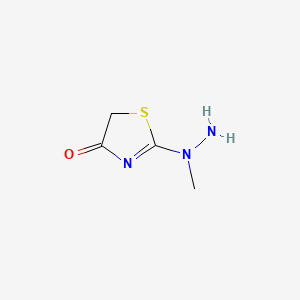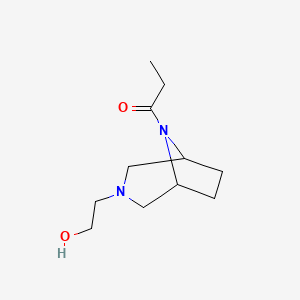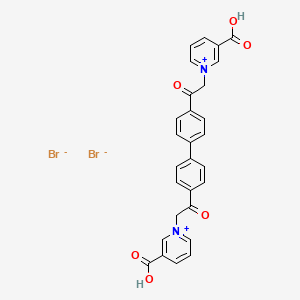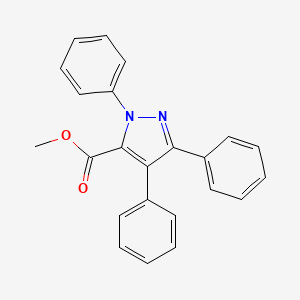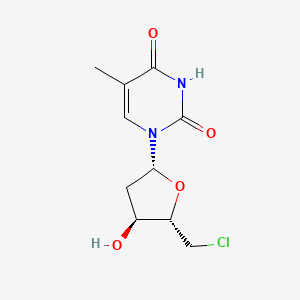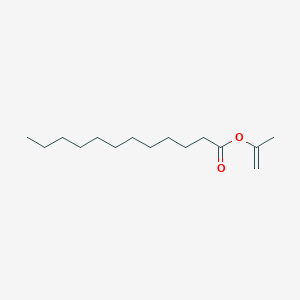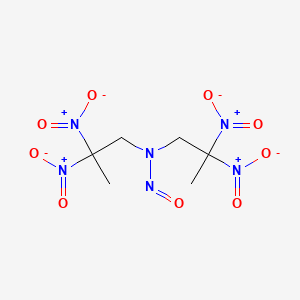
N-Nitrosobis(2,2-dinitropropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosobis(2,2-dinitropropyl)amine is a chemical compound with the molecular formula C₆H₁₀N₆O₁₀The compound is characterized by its nitroso and nitro functional groups, which contribute to its reactivity and energetic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Nitrosobis(2,2-dinitropropyl)amine can be synthesized through the nitrosation of bis(2,2-dinitropropyl)amine. This process typically involves the reaction of bis(2,2-dinitropropyl)amine with a nitrosating agent such as nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the compound’s energetic nature and potential hazards associated with its synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-Nitrosobis(2,2-dinitropropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles can be used to replace the nitroso group.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted nitroso compounds .
Aplicaciones Científicas De Investigación
N-Nitrosobis(2,2-dinitropropyl)amine has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in propellants and explosives.
Biology: Research explores its effects on biological systems, including its mutagenic and carcinogenic potential.
Medicine: Investigations into its potential therapeutic applications and toxicological effects.
Industry: Used in the development of high-energy materials and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of N-Nitrosobis(2,2-dinitropropyl)amine involves the decomposition of the nitroso and nitro groups, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including DNA, proteins, and cellular membranes, resulting in mutagenic and cytotoxic effects. The compound’s reactivity is influenced by the steric and electronic properties of its functional groups .
Comparación Con Compuestos Similares
- N-Nitrosobis(2-hydroxypropyl)amine
- N-Nitrosobis(2-oxopropyl)amine
- N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine
- N-Nitroso-2,6-dimethylmorpholine
Comparison: N-Nitrosobis(2,2-dinitropropyl)amine is unique due to its high energy content and specific reactivity patterns. Compared to similar compounds, it exhibits distinct energetic properties and a different spectrum of biological activities. For instance, N-Nitrosobis(2-oxopropyl)amine is known for its potent carcinogenic effects, while this compound is primarily studied for its energetic applications .
Propiedades
Número CAS |
28464-26-8 |
|---|---|
Fórmula molecular |
C6H10N6O9 |
Peso molecular |
310.18 g/mol |
Nombre IUPAC |
N,N-bis(2,2-dinitropropyl)nitrous amide |
InChI |
InChI=1S/C6H10N6O9/c1-5(9(14)15,10(16)17)3-8(7-13)4-6(2,11(18)19)12(20)21/h3-4H2,1-2H3 |
Clave InChI |
PQLZMPIPNSKOKH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)([N+](=O)[O-])[N+](=O)[O-])N=O)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


